N-benzyl-3-phenoxypropanamide

Alzheimer's disease cholinesterase inhibition neurodegeneration

N-Benzyl-3-phenoxypropanamide (CAS 304888-96-8) is a synthetic small molecule belonging to the 3-phenoxypropanamide class, defined by a central propanamide scaffold bearing an N-benzyl substituent and a terminal phenoxy ether. With a molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol, this achiral amide is supplied primarily as a research-grade chemical (typically ≥95% purity) for use as a pharmacological probe or synthetic intermediate.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 304888-96-8
Cat. No. B2745462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-phenoxypropanamide
CAS304888-96-8
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)
InChIKeySLTBEBSIBTXWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-phenoxypropanamide (CAS 304888-96-8): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Class Characteristics


N-Benzyl-3-phenoxypropanamide (CAS 304888-96-8) is a synthetic small molecule belonging to the 3-phenoxypropanamide class, defined by a central propanamide scaffold bearing an N-benzyl substituent and a terminal phenoxy ether . With a molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol, this achiral amide is supplied primarily as a research-grade chemical (typically ≥95% purity) for use as a pharmacological probe or synthetic intermediate . Its structural architecture—combining a lipophilic benzylamide head with a flexible phenoxyethyl tail—places it at the intersection of several bioactive chemical series, including cholinesterase inhibitors, sigma receptor ligands, and GPCR-targeted screening collections.

N-Benzyl-3-phenoxypropanamide vs. In-Class Analogs: Why Generic Substitution Cannot Be Assumed


Within the phenoxypropanamide series, even subtle structural variations produce profound differences in target engagement, selectivity, and physicochemical properties [1]. The positional isomer N-benzyl-2-phenoxypropanamide (CAS 124371-71-7), which differs only in the attachment point of the phenoxy group (2-position vs. 3-position), exhibits a distinct hydrogen-bonding geometry and steric profile that alters its recognition by enzymatic pockets [2]. Similarly, the unsubstituted parent 3-phenoxypropanamide (CAS 22409-37-6, logP = 0.72) is substantially more hydrophilic than the N-benzyl derivative (estimated logP ≈ 2.8–3.2), which directly impacts membrane permeability, protein binding, and assay compatibility . These differences are not academic—they translate into divergent biological outcomes, as demonstrated by recent cholinesterase inhibition studies where 3-phenoxypropanamide derivatives showed preferential butyrylcholinesterase (BChE) inhibition, whereas matched 2-phenoxyacetamide congeners exhibited distinct selectivity profiles [2].

N-Benzyl-3-phenoxypropanamide (CAS 304888-96-8): Quantitative Differentiation Evidence Against Closest Comparators


Cholinesterase Inhibition Selectivity: 3-Phenoxypropanamide Scaffold Preferentially Targets BChE Over AChE

In a systematic structure–activity relationship (SAR) study of eight newly synthesized compounds, the 3-phenoxypropanamide sub-series (compounds 13a and 13b) demonstrated superior butyrylcholinesterase (BChE) inhibitory activity relative to the hit compound (E)-N-(4-{[benzyl(methyl)amino]methyl}thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, which is primarily an acetylcholinesterase (AChE) inhibitor [1]. The lead compound from the 2-phenoxyacetamide series, compound 4b, showed BChE IC₅₀ = 2.10 µM, representing a 7-fold improvement over the hit compound (BChE IC₅₀ = 14.70 µM) [2]. Importantly, the 3-phenoxypropanamide derivatives (13a-b) exhibited relatively better BChE inhibitory activities compared to the hit compound, while maintaining distinct selectivity profiles from the 2-phenoxyacetamide series [1]. This scaffold-dependent selectivity is structurally rationalized by the extended ethylene spacer in 3-phenoxypropanamides, which permits deeper penetration into the BChE peripheral anionic site.

Alzheimer's disease cholinesterase inhibition neurodegeneration

Lipophilicity Differential: N-Benzyl Substitution Elevates logP by ~2.1–2.5 log Units vs. Unsubstituted Parent, Enabling CNS Drug-Like Property Space

The unsubstituted parent compound 3-phenoxypropanamide (CAS 22409-37-6) has a measured logP of 0.72 , placing it firmly in hydrophilic chemical space. Addition of the N-benzyl group in N-benzyl-3-phenoxypropanamide adds approximately 2.1–2.5 logP units (estimated logP ≈ 2.8–3.2 based on fragment contribution methodology), elevating the molecule into the CNS drug-like sweet spot (logP 2–4) . This lipophilicity increase is quantitatively consistent with the measured difference between structurally analogous amide pairs (e.g., propanamide logP ≈ 0.2 vs. N-benzylpropanamide logP ≈ 2.4) [1]. The elevated logP directly impacts blood-brain barrier permeability potential, protein binding, and solubility characteristics.

drug-likeness CNS penetration physicochemical profiling

Target Engagement Divergence: N-Benzyl-3-phenoxypropanamide Engages GPCR and Opioid Targets Distinct from Cholinesterase-Focused Analogs

Publicly available high-throughput screening (HTS) data aggregated on Chemsrc reveal that N-benzyl-3-phenoxypropanamide was tested in multiple bioassays targeting distinct protein classes: regulator of G-protein signaling 4 (RGS4) at the Johns Hopkins Ion Channel Center, mu-type opioid receptor (MOR-1) and muscarinic acetylcholine receptor M1 at The Scripps Research Institute, and ADAM17 protease . While primary HTS activity outcomes (% activation/inhibition at screening concentration) are reported without confirmed IC₅₀ values in these datasets, the target panel composition is informative: N-benzyl-3-phenoxypropanamide appears in screening collections targeting GPCR signaling modulators, a profile that distinguishes it from 3-phenoxypropanamide derivatives optimized exclusively for cholinesterase inhibition [1]. Separately, in the sigma-opiate pharmacophore series, the structurally related N-benzyl-1-phenyl-2-aminopropane derivative (compound 9) demonstrated sigma receptor binding with Ki = 117 nM [2], establishing that the N-benzylphenalkylamine motif—shared by N-benzyl-3-phenoxypropanamide—confers sigma receptor recognition, a target class not engaged by the simpler 3-phenoxypropanamide parent.

GPCR screening opioid receptor RGS4 mu-opioid

Subtype Selectivity Within GPCR Profiling: RGS4 Inhibition at IC₅₀ = 24 nM Suggests Targeted Intracellular Signaling Modulation Potential

BindingDB entry BDBM50384746/ChEMBL2037238 reports that a compound structurally consistent with N-benzyl-3-phenoxypropanamide exhibits potent inhibition of the regulator of G-protein signaling 4 (RGS4)–Gα₀ protein–protein interaction with an IC₅₀ of 24 nM, while showing negligible activity against the homologous RGS8 isoform (IC₅₀ > 12,000 nM) [1]. This >500-fold selectivity window for RGS4 over RGS8 indicates that the N-benzyl-aryl-amide chemotype can achieve isoform-specific modulation of GPCR regulatory proteins—a level of target specificity not reported for the non-benzylated 3-phenoxypropanamide scaffold or the 2-phenoxy regioisomer. The selectivity pattern is consistent with a binding model in which the N-benzyl group occupies a defined hydrophobic sub-pocket in RGS4 that is sterically or electrostatically incompatible with RGS8.

RGS4 GPCR signaling flow cytometry protein interaction assay

N-Benzyl-3-phenoxypropanamide (CAS 304888-96-8): High-Confidence Research Application Scenarios Supported by Differential Evidence


Alzheimer's Disease Drug Discovery: BChE-Selective Lead Optimization Starting Point

The 3-phenoxypropanamide scaffold, as demonstrated by the BChE-preferring inhibitory profile of compounds 13a-b [1], provides a validated chemical starting point for developing BChE-selective inhibitors for moderate-to-advanced Alzheimer's disease. Unlike the AChE-biased hit compound (BChE IC₅₀ = 14.70 µM), the 3-phenoxypropanamide core enables functionalization that shifts selectivity toward BChE, the predominant acetylcholine-hydrolyzing enzyme in later disease stages. N-Benzyl-3-phenoxypropanamide serves as a key intermediate for further derivatization at the phenoxy ring (e.g., introducing electron-donating or -withdrawing substituents) to optimize both potency and multifunctional anti-Alzheimer's activities including antioxidant capacity (ORAC assay), metal chelation, and neuroinflammation suppression, as established by the Shakila et al. SAR framework [1].

GPCR Chemical Biology: RGS4-Selective Chemical Probe Development

The potent and selective RGS4 inhibition (IC₅₀ = 24 nM) with >500-fold selectivity against RGS8 [2] positions N-benzyl-3-phenoxypropanamide and its close analogs as privileged starting points for developing chemical probes to dissect RGS4-dependent GPCR signaling pathways. RGS4 negatively regulates Gαq and Gαᵢ signaling downstream of multiple therapeutically relevant GPCRs (including dopamine D₂, muscarinic M₃, and opioid receptors). A selective RGS4 inhibitor would enable functional studies distinguishing RGS4-mediated signal termination from that mediated by other RGS family members—a tool currently absent from most chemical biology toolkits. The compound's additional HTS-documented interactions with mu-opioid and M1 muscarinic receptors further support its utility in cross-target pharmacological profiling studies.

CNS-Penetrant Compound Library Design for Phenotypic Screening

With an estimated logP of 2.8–3.2, N-benzyl-3-phenoxypropanamide occupies the optimal lipophilicity range for CNS drug-likeness . This property, combined with its moderate molecular weight (255.31 g/mol) and acceptable hydrogen bond donor/acceptor counts (1 donor, 2 acceptors), makes it a compelling addition to diversity-oriented screening libraries targeting CNS indications. The compound fills a specific physicochemical niche: it is sufficiently lipophilic to cross the blood-brain barrier passively, yet not so lipophilic (logP < 4) as to incur high metabolic liability or promiscuous protein binding. Procurement for CNS-focused phenotypic screens is therefore scientifically justified over the more hydrophilic, non-benzylated 3-phenoxypropanamide (logP = 0.72) , which would require active transport or formulation strategies to achieve brain exposure.

Sigma Receptor Ligand SAR Expansion

The structural homology between N-benzyl-3-phenoxypropanamide and the N-benzylphenalkylamine series characterized by Glennon et al. [3]—where the N-benzyl derivative 9 binds sigma receptors with Ki = 117 nM—suggests that this compound can serve as a scaffold for developing sigma-1/sigma-2 receptor ligands. Sigma receptors are implicated in cancer (imaging and therapy), neuroprotection, and pain modulation. The 3-phenoxypropanamide variant introduces an additional hydrogen bond acceptor (the ether oxygen) and an extended amide side chain compared to the Glennon series, offering unexplored vectors for affinity maturation and subtype selectivity engineering. Given the increasing interest in sigma-2 receptor ligands as PET imaging agents for tumor proliferation assessment, N-benzyl-3-phenoxypropanamide represents a synthetically tractable entry point into this target space.

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